molecular formula C17H19F3NOCl B602300 Meta Fluoxetine Hydrochloride CAS No. 79088-29-2

Meta Fluoxetine Hydrochloride

Cat. No. B602300
CAS RN: 79088-29-2
M. Wt: 345.79
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Meta Fluoxetine Hydrochloride is an isomer of fluoxetine that is found as an impurity in fluoxetine preparations . It is a weaker serotonin selective reuptake inhibitor (SSRI) than fluoxetine . Fluoxetine is a prescription medicine used to treat major depressive disorder, bulimia nervosa (an eating disorder), obsessive-compulsive disorder, panic disorder, and premenstrual dysphoric disorder (PMDD) .

Scientific Research Applications

Application in Psychiatry

  • Field : Psychiatry
  • Summary of Application : Fluoxetine is a selective serotonin-reuptake inhibitor (SSRI) that finds application in the treatment of depression and mood disorders . It enhances the serotoninergic tone by increasing the concentration of the neurotransmitter in the synaptic cleft by inhibiting the serotonin transporter .
  • Methods of Application : Fluoxetine is administered orally. The dosage and duration of treatment depend on the specific condition being treated and the patient’s response to the medication .
  • Results or Outcomes : Many controlled studies and meta-analyses have been performed on Fluoxetine, improving the understanding of its real impact in the psychiatric area .

Application in Neuroprotection

  • Field : Neuroprotection
  • Summary of Application : Fluoxetine treatment has been found to reverse depressive-like behavior in rats exposed to chronic social isolation, a model of depression . This is achieved through untargeted metabolomics of the prefrontal cortex of the rats .
  • Methods of Application : The rats were exposed to chronic social isolation and/or fluoxetine treatment. The behavioral phenotype was assessed by the forced swim test .
  • Results or Outcomes : Effective fluoxetine treatment reversed depressive-like behavior and increased sedoheptulose 7-phosphate, hypotaurine, and acetyl-L-carnitine contents, which were identified as marker candidates for fluoxetine efficacy .

Application in Environmental Science

  • Field : Environmental Science
  • Summary of Application : The environmental persistence of Fluoxetine Hydrochloride and its pharmaceutical alternative, Fluoxetine Sulfate, were evaluated to investigate the impact of antidepressants in water .
  • Methods of Application : The second-order kinetic constants of the antidepressants and reactive photoinduced species were obtained by competition kinetics under simulated solar radiation .
  • Results or Outcomes : The results indicated that the reactions with hydroxyl radicals and triplet excited states of chromophoric dissolved organic matter play a more important role in the degradation of antidepressants compared to the reactions with singlet oxygen . The main removal pathways were biodegradation and direct photolysis .

Application in Pediatric Depression

  • Field : Pediatric Psychiatry
  • Summary of Application : Fluoxetine has been found to be effective in the treatment of pediatric depression .
  • Methods of Application : Fluoxetine is administered orally. The dosage and duration of treatment depend on the specific condition being treated and the patient’s response to the medication .
  • Results or Outcomes : In a clinical randomized trial of pediatric depression, it was concluded that fluoxetine is the only antidepressant that has shown to be effective .

Application in Environmental Persistence

  • Field : Environmental Science
  • Summary of Application : The environmental persistence of Fluoxetine Hydrochloride and its pharmaceutical alternative, Fluoxetine Sulfate, were evaluated to investigate the impact of antidepressants in water .
  • Methods of Application : The second-order kinetic constants of the antidepressants and reactive photoinduced species were obtained by competition kinetics under simulated solar radiation .
  • Results or Outcomes : The results indicated that the reactions with hydroxyl radicals and triplet excited states of chromophoric dissolved organic matter play a more important role in the degradation of antidepressants compared to the reactions with singlet oxygen . The main removal pathways were biodegradation and direct photolysis .

Application in Obsessive-Compulsive Disorder (OCD)

  • Field : Psychiatry
  • Summary of Application : Fluoxetine has demonstrated to be as effective as chlomipramine in the treatment of Obsessive-Compulsive Disorder (OCD) .
  • Methods of Application : Fluoxetine is administered orally. The dosage and duration of treatment depend on the specific condition being treated and the patient’s response to the medication .
  • Results or Outcomes : In a clinical trial, it was concluded that fluoxetine is effective in the treatment of OCD .

Safety And Hazards

Meta Fluoxetine Hydrochloride can be harmful if swallowed, fatal if inhaled, and toxic in contact with skin . It causes serious eye damage and skin irritation. It is suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure .

Future Directions

Fluoxetine has been used successfully in several diseases for its favorable safety/efficacy ratio . Future directions for study will involve new sequencing and combinations of current treatment modalities in addition to exploration of other factors including biomarkers, resiliency, and risk factors to inform novel treatment options for this population .

properties

IUPAC Name

N-methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO.ClH/c1-21-11-10-16(13-6-3-2-4-7-13)22-15-9-5-8-14(12-15)17(18,19)20;/h2-9,12,16,21H,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRCCLNIWABPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=CC(=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80724575
Record name N-Methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Meta Fluoxetine Hydrochloride

CAS RN

79088-29-2
Record name N-Methyl-3-phenyl-3-((alpha, alpha, alpha-trifluoro-m-tolyl)oxy)propylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079088292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 79088-29-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-METHYL-3-PHENYL-3-((ALPHA, ALPHA, ALPHA-TRIFLUORO-M-TOLYL)OXY)PROPYLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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